molecular formula C13H9ClFNO3 B7790072 2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene

2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene

Cat. No.: B7790072
M. Wt: 281.66 g/mol
InChI Key: NOJWWHJNKQRLMB-UHFFFAOYSA-N
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Description

2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene is an organic compound that features a benzene ring substituted with chlorine, fluorine, and nitro groups, as well as a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene typically involves multiple steps:

    Halogenation: Chlorination of the benzene ring can be performed using chlorine gas or a chlorinating agent like thionyl chloride.

    Etherification: The phenoxy methyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a chloromethyl benzene compound in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique substituents make it a candidate for the development of novel polymers or advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with proteins and DNA.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[(4-fluorophenoxy)methyl]-4-nitrobenzene
  • 2-Chloro-1-[(3-chlorophenoxy)methyl]-4-nitrobenzene
  • 2-Chloro-1-[(3-bromophenoxy)methyl]-4-nitrobenzene

Uniqueness

2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which can significantly influence its chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with a nitro group, makes it particularly interesting for studying electronic effects and steric hindrance in chemical reactions.

This compound’s distinct structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-13-7-11(16(17)18)5-4-9(13)8-19-12-3-1-2-10(15)6-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJWWHJNKQRLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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